molecular formula C9H13BrClNO B15309483 3-(3-Aminopropyl)-5-bromophenolhydrochloride

3-(3-Aminopropyl)-5-bromophenolhydrochloride

Katalognummer: B15309483
Molekulargewicht: 266.56 g/mol
InChI-Schlüssel: TVVLBGJCQMEJAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Aminopropyl)-5-bromophenolhydrochloride is a chemical compound that features a brominated phenol group and an aminopropyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-5-bromophenolhydrochloride typically involves the bromination of phenol followed by the introduction of an aminopropyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The aminopropyl group can be introduced through a nucleophilic substitution reaction using 3-aminopropylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization with the aminopropyl group. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminopropyl)-5-bromophenolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: The corresponding hydrogenated phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Aminopropyl)-5-bromophenolhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Aminopropyl)-5-bromophenolhydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The brominated phenol group may also contribute to its biological activity by interacting with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminopropyltriethoxysilane: Used for surface functionalization and as a coupling agent.

    3-Aminopropyltrimethoxysilane: Similar applications as 3-Aminopropyltriethoxysilane but with different alkoxy groups.

    3-Aminopropanol: A simpler compound with an aminopropyl group and a hydroxyl group.

Uniqueness

3-(3-Aminopropyl)-5-bromophenolhydrochloride is unique due to the presence of both a brominated phenol group and an aminopropyl side chain. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H13BrClNO

Molekulargewicht

266.56 g/mol

IUPAC-Name

3-(3-aminopropyl)-5-bromophenol;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c10-8-4-7(2-1-3-11)5-9(12)6-8;/h4-6,12H,1-3,11H2;1H

InChI-Schlüssel

TVVLBGJCQMEJAT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1O)Br)CCCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.